molecular formula C13H10N2O4 B6396163 3-(3-Aminophenyl)-5-nitrobenzoic acid CAS No. 1261914-73-1

3-(3-Aminophenyl)-5-nitrobenzoic acid

Cat. No.: B6396163
CAS No.: 1261914-73-1
M. Wt: 258.23 g/mol
InChI Key: ZENZVCHKUZPGGP-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-5-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with a nitro group at position 5 and an aminophenyl group at position 2. Key applications of such compounds include roles in medicinal chemistry (e.g., enzyme inhibitors) and materials science (e.g., metal-organic frameworks) .

Properties

IUPAC Name

3-(3-aminophenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(6-9)15(18)19/h1-7H,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENZVCHKUZPGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688661
Record name 3'-Amino-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-73-1
Record name 3'-Amino-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-5-nitrobenzoic acid typically involves a multi-step process:

    Nitration: The starting material, benzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.

    Amination: The nitrobenzoic acid is then subjected to a reduction reaction to convert the nitro group to an amino group. This can be achieved using reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents like bromine or sulfuric acid.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

3-(3-Aminophenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It is used in the development of advanced materials, such as polymers and dyes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis focuses on compounds sharing the 5-nitrobenzoic acid core but differing in substituents, highlighting how structural variations influence properties and applications.

Substituent Variations on the Benzoic Acid Core

Table 1: Key Structural Analogues and Their Properties
Compound Name Molecular Formula Molecular Weight Substituents (Position 3) Key Properties/Applications References
3-(3-Aminophenyl)-5-nitrobenzoic acid C₁₃H₁₀N₂O₅ 298.23 (calc.) 3-Aminophenyl Inferred: Potential kinase inhibitor, ligand
Methyl 3-amino-5-nitrobenzoate C₉H₈N₂O₅ 224.17 Methoxycarbonyl (ester) Ester derivative; lab intermediate
3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid C₁₄H₈FNO₆ 305.21 3-Carboxy-5-fluorophenyl Enhanced acidity; crystallinity for MOFs
3-[(Methylamino)carbonyl]-5-nitrobenzoic acid C₉H₈N₂O₅ 224.17 Methylaminocarbonyl Hydrogen bonding; medicinal chemistry
3-(Dihydroxyphosphoryl)-5-nitrobenzoic acid C₇H₆NO₇P 247.10 Dihydroxyphosphoryl Rigid ligand for metal phosphonates
3-(2-Chloro-5-methoxyphenyl)-5-nitrobenzoic acid C₁₄H₁₁ClNO₅ 308.70 2-Chloro-5-methoxyphenyl Steric hindrance; antimicrobial potential

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